molecular formula C19H20ClN5O4 B2513150 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878736-33-5

2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No. B2513150
CAS RN: 878736-33-5
M. Wt: 417.85
InChI Key: IWJQHPBJFPLNBK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones , which are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . These structures are of interest due to their similarity with nitrogen bases present in DNA and RNA .


Molecular Structure Analysis

The compound seems to contain a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is a bicyclic heterocyclic structure formed by the fusion of a pyridine and a pyrimidine ring .

Scientific Research Applications

  • Synthesis and Rearrangement : The compound 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid, through a process involving cyclocondensation and thermal rearrangement, was utilized to form various pyrimidine and triazine derivatives. These derivatives are potentially significant in the development of novel pharmaceuticals and materials (Bitha, Hlavka, & Lin, 1988).

  • Derivatives Formation and Characterization : The compound's derivatives were synthesized and characterized using various techniques like IR, NMR, and elemental analysis. These derivatives hold potential for various applications, including materials science and drug discovery (Nami, Tizkar, & Zardost, 2017).

  • Application in Synthesizing Novel Heterocyclic Compounds : The compound and its derivatives were used in the synthesis of novel heterocyclic compounds, demonstrating its utility in creating new molecules with potential applications in various fields such as pharmaceuticals, material science, and chemical research (Saundane, Yarlakatti, Walmik, & Vijaykumar, 2012).

  • Inhibitor of Enzymes : Derivatives of the compound were found to inhibit crucial enzymes like cyclo-oxygenase and 5-lipoxygenase, indicating its potential therapeutic applications. The compound's derivative demonstrated significant biological activities in animal experiments, showing its potential in drug development (Laufer, Tries, Augustin, & Dannhardt, 1994).

  • Formation of Tetracyclic Compounds : The compound's derivatives underwent reactions leading to the formation of tetracyclic compounds, illustrating the compound's versatility in synthesizing complex molecular structures. These structures have potential applications in creating new drugs and materials (Abbas, Riyadh, Abdallah, & Gomha, 2006).

Mechanism of Action

The mechanism of action is likely related to its ability to act as a ligand for various receptors in the body, given its structural similarity to nitrogen bases in DNA and RNA .

Future Directions

Given the interest in pyrido[2,3-d]pyrimidin-7(8H)-ones and their derivatives due to their potential biomedical applications , it’s possible that future research could explore the properties and applications of this specific compound.

properties

IUPAC Name

2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4/c1-10-7-23(13-6-4-5-12(20)11(13)2)18-21-16-15(24(18)8-10)17(28)25(9-14(26)27)19(29)22(16)3/h4-6,10H,7-9H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJQHPBJFPLNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

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